molecular formula C17H11Cl2N3O4 B11638597 3-(2,6-dichlorophenyl)-5-methyl-N-(4-nitrophenyl)-1,2-oxazole-4-carboxamide

3-(2,6-dichlorophenyl)-5-methyl-N-(4-nitrophenyl)-1,2-oxazole-4-carboxamide

Cat. No.: B11638597
M. Wt: 392.2 g/mol
InChI Key: PRLCHSCPBQXNJH-UHFFFAOYSA-N
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Description

3-(2,6-dichlorophenyl)-5-methyl-N-(4-nitrophenyl)-1,2-oxazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of dichlorophenyl, nitrophenyl, and oxazole moieties, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

The synthesis of 3-(2,6-dichlorophenyl)-5-methyl-N-(4-nitrophenyl)-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the dichlorophenyl group: This step often involves a substitution reaction where a suitable dichlorophenyl precursor is introduced.

    Attachment of the nitrophenyl group: This can be done through a nitration reaction, where a nitro group is introduced to the phenyl ring.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

3-(2,6-dichlorophenyl)-5-methyl-N-(4-nitrophenyl)-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2,6-dichlorophenyl)-5-methyl-N-(4-nitrophenyl)-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound’s reactivity makes it valuable in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2,6-dichlorophenyl)-5-methyl-N-(4-nitrophenyl)-1,2-oxazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(2,6-dichlorophenyl)-5-methyl-N-(4-nitrophenyl)-1,2-oxazole-4-carboxamide can be compared with similar compounds such as:

    1-(2,6-dichlorophenyl)-3-(2-methyl-4-nitrophenyl)urea: This compound shares similar structural features but differs in its functional groups and reactivity.

    3-(2,6-dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile: Another related compound with distinct chemical properties and applications.

Properties

Molecular Formula

C17H11Cl2N3O4

Molecular Weight

392.2 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-N-(4-nitrophenyl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C17H11Cl2N3O4/c1-9-14(16(21-26-9)15-12(18)3-2-4-13(15)19)17(23)20-10-5-7-11(8-6-10)22(24)25/h2-8H,1H3,(H,20,23)

InChI Key

PRLCHSCPBQXNJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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